Propyl Laurate: A Comprehensive Technical Guide for Researchers
Propyl Laurate: A Comprehensive Technical Guide for Researchers
CAS Number: 3681-78-5 Molecular Formula: C₁₅H₃₀O₂
This technical guide provides an in-depth overview of propyl laurate, a fatty acid ester with significant applications in research and drug development. The document details its chemical and physical properties, synthesis protocols, and its role as a penetration enhancer in topical and transdermal drug delivery systems.
Chemical and Physical Properties
Propyl laurate, also known as propyl dodecanoate, is the ester of lauric acid and propanol. It is a colorless oily liquid at room temperature.[1][2] Key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 242.40 g/mol | [3][4][5][6][7] |
| CAS Number | 3681-78-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₅H₃₀O₂ | [1][2][3][4][5][6][7] |
| Density | 0.86 g/mL at 25 °C | [6] |
| Boiling Point | 285.23 °C (estimate) | [5] |
| Melting Point | 4.2 °C (estimate) | [5] |
| Refractive Index | 1.4335 | [5] |
| LogP | 6.110 | [5] |
Synthesis of Propyl Laurate
Propyl laurate is primarily synthesized through the esterification of lauric acid with propanol or via transesterification reactions. Various catalytic methods, including enzymatic and chemical catalysis, have been employed to optimize reaction efficiency and yield.
Experimental Protocol 1: Enzymatic Synthesis via Transesterification
This protocol describes the synthesis of propyl laurate from vinyl laurate and n-propanol using a lipase catalyst in a high-pressure reactor with supercritical carbon dioxide (SC-CO₂) as the solvent.[3][5]
Materials:
-
Vinyl laurate
-
n-Propanol
-
Immobilized lipase (e.g., PVA/CHI lipase)
-
Supercritical grade carbon dioxide
Equipment:
-
50 mL high-pressure reactor with pressure and temperature control
-
High-pressure liquid pump for CO₂
-
Gas chromatograph (GC) with a flame ionization detector (FID) for analysis
-
Gas chromatography-mass spectrometry (GC-MS) for product confirmation
Procedure:
-
Add a predetermined amount of vinyl laurate and n-propanol to the high-pressure reactor.
-
Introduce a fixed amount of the immobilized lipase to the reactor to initiate the reaction.
-
Seal the reactor and integrate it into the SC-CO₂ high-pressure system.
-
Pump liquid CO₂ into the reactor at a controlled flow rate (e.g., 3.5 mL/min).
-
Set the desired reaction pressure and temperature as determined by response surface methodology (RSM) for a predetermined duration.
-
Upon completion, slowly release the SC-CO₂ pressure through a thermostatic limiter to collect the reaction products.
-
Analyze the products using GC-FID to determine the yield and conversion. The GC oven temperature program can be set to an initial temperature of 90°C for 4 minutes, followed by an increase to 240°C at a rate of 10°C/min.[3][5]
Experimental Protocol 2: High-Shear Mixing-Assisted Esterification
This method utilizes high-shear mixing (HSM) to intensify the esterification of lauric acid with propanol, catalyzed by sulfuric acid.[1]
Materials:
-
Lauric acid (LA)
-
1-Propanol
-
Sulfuric acid (catalyst)
Equipment:
-
High-shear mixer
-
Reaction vessel with temperature control
Procedure:
-
Carry out the liquid-phase esterification in a batch reactor.
-
Maintain the reaction temperature at 60°C.
-
Use an alcohol to lauric acid molar ratio of 13:1.
-
Add sulfuric acid as the catalyst at a concentration of 4.0 wt% relative to the amount of lauric acid.
-
Apply high-shear mixing at 500 rpm for a reaction time of 12 minutes.
-
Monitor the conversion of lauric acid by determining the acid value (AV) of the reaction mixture before and after the reaction using titration.[1]
Application in Drug Development: Penetration Enhancement
Propyl laurate and other fatty acid esters are utilized in topical and transdermal drug delivery systems as penetration enhancers.[8][9][10][11][12] These compounds facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin, which acts as a significant barrier.
The primary mechanism of action for fatty acid esters as penetration enhancers involves the disruption of the highly ordered lipid structure of the stratum corneum. This fluidization of the intercellular lipids decreases the barrier function of the skin, thereby increasing the permeation of the drug.
Below is a logical workflow illustrating the role of propyl laurate in the development of a topical drug formulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. larodan.com [larodan.com]
- 3. PROPYL LAURATE | 3681-78-5 [amp.chemicalbook.com]
- 4. Unexpected reaction profile observed in the synthesis of propyl laurate when using Candida rugosa lipases immobilized in microemulsions based organogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROPYL LAURATE | 3681-78-5 [chemicalbook.com]
- 6. spinchem.com [spinchem.com]
- 7. Propyl laurate | C15H30O2 | CID 77255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Penetration enhancer - Wikipedia [en.wikipedia.org]
- 10. Selecting penetration enhancers, for transdermal delivery ⋅ Gattefossé [gattefosse.com]
- 11. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
